Home > Products > Screening Compounds P56481 > 2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4800687
CAS Number:
Molecular Formula: C25H20N6O3
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compounds discussed in these papers are derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. They are primarily investigated for their potential as adenosine receptor antagonists, particularly for the A2A and A3 subtypes. These receptors are involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function []. Antagonists of these receptors have therapeutic potential for conditions like Parkinson's disease, Alzheimer's disease, and inflammatory disorders [, , , , , ].

Synthesis Analysis

The synthesis of these compounds involves multi-step procedures, typically starting with pyrazole derivatives. Different modifications are introduced at various positions of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold to optimize their pharmacological properties [, , , , , ]. Specific details of the synthetic methods vary depending on the desired substituents and the target adenosine receptor subtype.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. Modifications at different positions, such as the 2, 5, 7, 8, and 9 positions, influence their interaction with adenosine receptors [, , , , , , ]. Structural features like the presence of a free amino group at the 5-position and a furanyl ring at the 2-position are often associated with high affinity for A2A receptors [].

Mechanism of Action

The mechanism of action of these compounds is primarily through their antagonistic activity at adenosine receptors. They bind to the receptors and block the actions of adenosine, an endogenous neuromodulator [, , , , , , , ]. The selectivity for specific adenosine receptor subtypes varies depending on the structural modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, lipophilicity, and stability, are influenced by their substituents [, ]. These properties are important for their pharmacological activity and potential for drug development.

Applications

The primary applications of these compounds are in scientific research related to adenosine receptors and their role in various physiological and pathological processes. They are used as tools to investigate the function of adenosine receptors in vitro and in vivo [, , , , , , , , , ]. Some of these compounds have been evaluated in preclinical studies for potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease [, , , , ]. They have also been explored for other conditions, including inflammation and cardiovascular diseases [, ].

Preladenant (2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine)

Compound Description: Preladenant is a potent and selective adenosine A2A receptor antagonist. It has been investigated as a potential treatment for Parkinson's disease and is currently in phase III clinical trials. Research has shown that [(11)C]Preladenant, a radiolabeled version of Preladenant, exhibits favorable brain kinetics and is a suitable PET tracer for mapping cerebral adenosine A2A receptors. []

Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds feature a furan ring attached to the 2-position of the pyrazolotriazolopyrimidine core. The main difference lies in the substituents at the 7-position and the presence of an amino group at the 5-position in Preladenant. [, ]

SCH 58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH 58261 is a potent and selective adenosine A2A receptor antagonist, widely used as a reference compound in research related to A2A antagonists. [, ] It has demonstrated neuroprotective effects in animal models of Parkinson's disease. [, ] Studies have also shown its involvement in modulating ACh secretion at the mouse neuromuscular junction [] and regulating the release of ghrelin from the mouse stomach. []

Relevance: SCH 58261 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds possess a furan ring at the 2-position and a phenyl ring at the 7-position, albeit with different linkers. Additionally, SCH 58261 has an amino group at the 5-position. [, ]

KW-6002 ((E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione)

Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist that has shown promise in preclinical models of Parkinson's disease and L-DOPA-induced dyskinesia. [, , ] Research suggests that it acts by blocking postsynaptic A2A receptors located in striatopallidal neurons. []

Relevance: KW-6002, while not structurally identical to the pyrazolotriazolopyrimidine core of the target compound 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, is included due to its relevance in research exploring A2A receptor antagonists. Specifically, it highlights the exploration of different chemical structures for targeting A2A receptors, suggesting a broader scope of related compounds beyond the specific core structure of the target compound. [, , ]

8FB-PTP (5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo [4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine)

Compound Description: 8FB-PTP is a potent A2 adenosine antagonist, exhibiting high affinity in binding studies on bovine brain. It has shown competitive antagonist activity against A2 adenosine receptors in functional studies, including antagonizing NECA-induced vasorelaxation and NECA-induced inhibition of platelet aggregation. []

Relevance: 8FB-PTP shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure with the target compound 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Similarities include the presence of a furan ring at the 2-position and an amino group at the 5-position. The difference lies in the 8-position substituent, with 8FB-PTP featuring a 4-fluorobenzyl group. []

CGS 15943 (5-amino-9-chloro-2-(2-furyl 1,2,4-triazolo [1,5-c] quinazoline)

Compound Description: CGS 15943 is an adenosine antagonist that has been studied for its activity on A2 adenosine receptors. It exhibits affinity in the low nanomolar range but shows little selectivity between A1 and A2 receptors. It has shown weak activity in antagonizing NECA-induced inhibition of platelet aggregation but was ineffective in antagonizing NECA-induced vasodilatation. []

Relevance: While CGS 15943 does not share the exact pyrazolotriazolopyrimidine core of the target compound 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is included due to its role in research focused on identifying and characterizing A2 adenosine receptor antagonists. This inclusion broadens the context of related compounds, considering both structural similarities and the shared target of adenosine receptors. []

MRE 3008F20 (5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: MRE 3008F20 is a potent and selective antagonist of the human A3 adenosine receptor. Studies utilizing its tritiated form, [3H]MRE 3008F20, have been instrumental in the pharmacological and biochemical characterization of this receptor subtype. [, ] Research suggests its involvement in modulating A3 adenosine receptor density and functionality in human neutrophils exposed to low-frequency electromagnetic fields. []

Relevance: MRE 3008F20 shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure with the target compound 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds have a furan ring at the 2-position. The major difference lies in the substituents at the 5- and 8-positions, with MRE 3008F20 featuring a (4-methoxyphenylcarbamoyl)amino group at the 5-position and a propyl group at the 8-position. [, ]

ZM241385 (4-{2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl}phenol)

Compound Description: ZM241385 is a selective adenosine A2A receptor antagonist known for its involvement in regulating the extracellular accumulation of excitatory amino acids in chick retinal cells. [] Studies have also demonstrated its role in the adenosine signaling pathway controlling the release of ghrelin from the mouse stomach. []

Relevance: While ZM241385 does not possess the exact pyrazolotriazolopyrimidine core of the target compound 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is included due to its significant activity as an A2A receptor antagonist. This inclusion emphasizes the diverse chemical structures that can target A2A receptors, suggesting a broader scope of related compounds beyond those with identical core structures to the target compound. [, ]

Properties

Product Name

2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C25H20N6O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H20N6O3/c1-2-32-18-8-10-19(11-9-18)33-15-20-12-13-22(34-20)23-28-25-21-14-27-31(17-6-4-3-5-7-17)24(21)26-16-30(25)29-23/h3-14,16H,2,15H2,1H3

InChI Key

KFQGKRHEBGTZGH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.